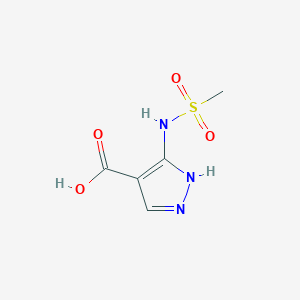
3-(Methylsulfonamido)-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-4-carboxylic acid, 3-[(methylsulfonyl)amino]- is a compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a carboxylic acid group at the 4-position and a methylsulfonylamino group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrazole-4-carboxylic acid, 3-[(methylsulfonyl)amino]- typically involves the reaction of pyrazole derivatives with appropriate reagents. One common method includes the use of 3-amino-1H-pyrazole-4-carboxylic acid as a starting material. This compound can be synthesized through the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-performance liquid chromatography (HPLC) for purification and characterization .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-4-carboxylic acid, 3-[(methylsulfonyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methylsulfonylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
1H-Pyrazole-4-carboxylic acid, 3-[(methylsulfonyl)amino]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1H-pyrazole-4-carboxylic acid, 3-[(methylsulfonyl)amino]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The exact molecular pathways involved depend on the specific biological context and target enzymes .
Comparison with Similar Compounds
3-Amino-1H-pyrazole-4-carboxylic acid: This compound is structurally similar but lacks the methylsulfonylamino group.
3-Methyl-1H-pyrazole-4-carboxylic acid: This compound has a methyl group instead of a methylsulfonylamino group.
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: This compound has two methyl groups at the 3 and 5 positions.
Uniqueness: 1H-Pyrazole-4-carboxylic acid, 3-[(methylsulfonyl)amino]- is unique due to the presence of the methylsulfonylamino group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C5H7N3O4S |
|---|---|
Molecular Weight |
205.19 g/mol |
IUPAC Name |
5-(methanesulfonamido)-1H-pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C5H7N3O4S/c1-13(11,12)8-4-3(5(9)10)2-6-7-4/h2H,1H3,(H,9,10)(H2,6,7,8) |
InChI Key |
JHGZZHIGVPGBPM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=NN1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















